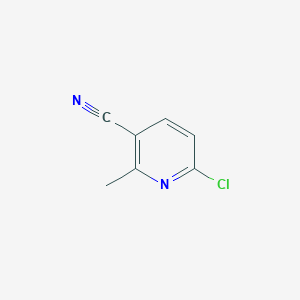

6-Chloro-2-methylnicotinonitrile

Description

Overview of Pyridine (B92270) Carbonitriles in Organic Synthesis and Heterocyclic Chemistry

Pyridine and its derivatives are fundamental scaffolds in organic chemistry, serving as crucial building blocks for a vast array of compounds. Among these, pyridine carbonitriles, also known as cyanopyridines, are particularly noteworthy. These compounds, characterized by a pyridine ring bearing a nitrile (-C≡N) group, are highly versatile intermediates in organic synthesis. Their importance is underscored by their presence in numerous natural products and their utility in the creation of functional materials, agrochemicals, and pharmaceuticals. google.combeilstein-journals.org The electron-withdrawing nature of the nitrile group, combined with the inherent reactivity of the pyridine ring, allows for a wide range of chemical transformations, making them ideal starting points for constructing more complex heterocyclic systems.

Structural Significance of Nicotinonitrile Scaffolds in Chemical Research

The nicotinonitrile (3-cyanopyridine) scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of biologically active molecules and several marketed drugs. beilstein-journals.orgnih.gov The strategic placement of the cyano group on the pyridine ring provides a handle for various chemical modifications and can participate in crucial interactions with biological targets. This has led to the development of a diverse range of therapeutic agents, including those with anti-inflammatory, anticancer, and antiviral properties. The ability to readily modify the nicotinonitrile core allows chemists to fine-tune the pharmacological profile of a molecule, making it an attractive framework for drug discovery and development programs.

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-2-methylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2/c1-5-6(4-9)2-3-7(8)10-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCDPITLPCWBXRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80495839 | |

| Record name | 6-Chloro-2-methylpyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80495839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66909-36-2 | |

| Record name | 6-Chloro-2-methylpyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80495839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Chloro-2-methylnicotinonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reaction Mechanisms and Reactivity Profile of 6 Chloro 2 Methylnicotinonitrile

Nucleophilic Substitution Reactions at the Pyridine (B92270) Ring

The pyridine ring in 6-Chloro-2-methylnicotinonitrile is electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr) reactions. This reactivity is further enhanced by the presence of the electron-withdrawing nitrile group. The primary site for these reactions is the carbon atom bonded to the chlorine, as chlorine is a good leaving group.

Displacement of the Chloro Substituent

The chlorine atom at the 6-position of the pyridine ring is susceptible to displacement by a variety of nucleophiles. masterorganicchemistry.com This is a classic example of a nucleophilic aromatic substitution reaction, which typically proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks the electron-deficient carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second step, the chloride ion is eliminated, restoring the aromaticity of the ring.

A practical example of this reactivity is the synthesis of related compounds where the chloro group is replaced. For instance, the analogous compound 2,6-Dichloro-4-methylnicotinonitrile reacts with sodium methoxide (B1231860) in methanol (B129727) to yield a mixture of 6-chloro-2-methoxy-4-methylnicotinonitrile (B3254716) and 2-chloro-6-methoxy-4-methylnicotinonitrile. chemicalbook.com This demonstrates the facility with which a chloro substituent on the pyridine ring can be displaced by an alkoxide nucleophile. The rate of these reactions is dependent on the nucleophilicity of the attacking species and the stability of the leaving group. byjus.combits-pilani.ac.in Weaker bases are generally better leaving groups, and since the chloride ion is a weak base, it is readily displaced. byjus.combits-pilani.ac.in

Table 1: Examples of Nucleophilic Displacement of Chloro Substituents on Pyridine Rings

| Starting Material | Nucleophile | Product | Reaction Type |

|---|---|---|---|

| 2,6-Dichloro-4-methylnicotinonitrile | Sodium Methoxide | 6-Chloro-2-methoxy-4-methylnicotinonitrile | Nucleophilic Aromatic Substitution chemicalbook.com |

| 1-Chloro-2,4-dinitrobenzene (B32670) | Piperidine (B6355638) | N-Piperidinyl-2,4-dinitrobenzene | Nucleophilic Aromatic Substitution umich.edu |

Reactions with Amines and other Nucleophiles

This compound is expected to react readily with primary and secondary amines, as well as other strong nucleophiles like thiols. These reactions follow the same SNAr mechanism described above. The lone pair of electrons on the nitrogen or sulfur atom acts as the nucleophile, attacking the C-6 position and displacing the chloride.

Detailed kinetic studies have been performed on closely related systems. For example, the reaction of 2-chloro-3-cyano-6-methyl-5-nitropyridine with aniline (B41778) and various substituted anilines has been investigated in different solvents. rsc.org The reaction rates are influenced by the solvent's properties, with Lewis basicity appearing to play a dominant role. rsc.org Such reactions are fundamental in medicinal chemistry for building molecular complexity and synthesizing libraries of compounds for biological screening. mdpi.com The reaction between 1-chloro-2,4-dinitrobenzene and amines like n-butylamine and piperidine also serves as a well-studied model for this type of transformation. umich.edu

Regioselectivity in Nucleophilic Additions

In principle, a nucleophile could attack the pyridine ring of this compound at positions 2, 4, or 6, which are activated by the ring nitrogen and the nitrile group. However, in nucleophilic aromatic substitution, the attack occurs almost exclusively at the carbon atom bearing the leaving group (the C-6 position).

The regioselectivity of nucleophilic addition to activated pyridine systems, such as N-alkyl pyridinium (B92312) salts, can sometimes be controlled by the choice of catalyst to favor addition at C-2, C-4, or C-6. nih.gov However, for a neutral pyridine with a good leaving group like chlorine at a specific position, the substitution reaction is highly regioselective for that position. In the case of this compound, the combined electron-withdrawing effects of the ring nitrogen and the C-3 nitrile group strongly activate the C-6 position towards nucleophilic attack, making the displacement of the chloro substituent the overwhelmingly favored reaction pathway. mdpi.com

Transformations Involving the Nitrile Group

The nitrile (cyano) group is a versatile functional group that can undergo a variety of chemical transformations. Its carbon atom is electrophilic, making it susceptible to attack by nucleophiles. libretexts.org

Hydrolysis and Related Reactions

The nitrile group of this compound can be hydrolyzed under acidic or basic conditions to first yield a carboxamide (6-chloro-2-methylnicotinamide) and, upon further heating, a carboxylic acid (6-chloro-2-methylnicotinic acid). libretexts.orglumenlearning.com

Acid-catalyzed hydrolysis: The reaction is initiated by protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom. A water molecule then attacks this carbon, and after a series of proton transfers, the amide is formed. lumenlearning.comyoutube.com

Base-catalyzed hydrolysis: A strong nucleophile, such as a hydroxide (B78521) ion, directly attacks the electrophilic carbon of the nitrile group. Subsequent protonation from water yields the amide. libretexts.orgyoutube.com

This type of hydrolysis is a general reaction for aromatic and heterocyclic nitriles and is used industrially to produce the corresponding carboxylic acids. google.com For example, nicotinonitrile can be hydrolyzed to nicotinic acid. google.com

Table 2: General Steps in Nitrile Hydrolysis

| Reaction Stage | Reagents | Intermediate/Product |

|---|---|---|

| Initial Hydrolysis | H₂O, H⁺ or OH⁻ | Amide |

Cyclization Reactions involving the Nitrile

The nitrile group is a valuable synthon for constructing nitrogen-containing heterocyclic rings. mdpi.com It can participate in cycloaddition reactions with 1,3-dipoles to form five-membered heterocycles. While specific examples for this compound are not detailed in the literature, its nitrile group can, in principle, react with various reagents to form fused ring systems. For instance, reactions with reagents containing an active methylene (B1212753) group can lead to the formation of new rings. mdpi.com The nitrile group can also react with adjacent functional groups (if present) in intramolecular cyclizations, a common strategy in heterocyclic synthesis. For example, the reaction of a thiouracil with ethyl 2-bromocyanoacetate can result in an intramolecular cyclization to form a thiazolo[3,2-a]pyrimidin-5-one. researchgate.net

Reactivity of the Methyl Group (e.g., Radical Bromination)

The methyl group at the C-2 position of the pyridine ring is analogous to a benzylic position, making its C-H bonds weaker and more susceptible to free radical halogenation than a typical alkyl C-H bond. The Wohl-Ziegler reaction is a well-established method for the selective bromination of such positions using N-bromosuccinimide (NBS) in the presence of a radical initiator, like azobisisobutyronitrile (AIBN) or light. organic-chemistry.orgchem-station.comwikiwand.com

The reaction proceeds via a free-radical chain mechanism. wikipedia.org The initiator promotes the homolytic cleavage of a small amount of bromine that is present or generated in situ, creating bromine radicals. A bromine radical then abstracts a hydrogen atom from the methyl group of this compound. This step is favored because the resulting pyridyl-methyl radical is stabilized by resonance with the aromatic pyridine ring. This radical then reacts with molecular bromine to form the brominated product, 6-chloro-2-(bromomethyl)nicotinonitrile, and a new bromine radical, which continues the chain. chem-station.com The use of NBS is crucial as it maintains a low, constant concentration of bromine, which favors the desired substitution reaction and suppresses potential side reactions like the electrophilic addition of bromine to the pyridine ring. organic-chemistry.orgwikipedia.org

The resulting 6-chloro-2-(bromomethyl)nicotinonitrile is a valuable intermediate, as the newly introduced bromo-methyl group can readily participate in various nucleophilic substitution reactions to build more complex molecules.

Table 1: Wohl-Ziegler Bromination of this compound

| Reactant | Reagent | Initiator | Solvent | Expected Product |

| This compound | N-Bromosuccinimide (NBS) | AIBN or UV light | Carbon tetrachloride (CCl₄) | 6-Chloro-2-(bromomethyl)nicotinonitrile |

Palladium-Catalyzed Coupling Reactions (e.g., Stannylation, Suzuki Coupling)

The chlorine atom at the C-6 position of this compound provides a handle for palladium-catalyzed cross-coupling reactions, a powerful set of tools for forming carbon-carbon and carbon-heteroatom bonds. The electron-deficient nature of the pyridine ring, enhanced by the nitrile group, makes the C-6 position susceptible to oxidative addition to a Pd(0) catalyst, which is the key initial step in many cross-coupling catalytic cycles. libretexts.org

Suzuki Coupling:

The Suzuki-Miyaura coupling is one of the most versatile methods for forming biaryl structures or introducing vinyl groups. libretexts.orgresearchgate.net In this reaction, this compound is reacted with an organoboron compound, typically an arylboronic acid or its ester, in the presence of a palladium catalyst and a base. studfile.net The catalytic cycle involves the oxidative addition of the C-Cl bond to a Pd(0) species, followed by transmetalation with the boronic acid (activated by the base), and finally, reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org A wide variety of aryl- and heteroarylboronic acids can be used, allowing for the synthesis of a diverse library of 2-methyl-6-aryl-nicotinonitrile derivatives. nih.gov The choice of ligand, base, and solvent is critical for achieving high yields, especially with less reactive chloro-heterocycles. nih.gov

Table 2: Representative Conditions for Suzuki Coupling of this compound

| Coupling Partner | Palladium Catalyst | Ligand | Base | Solvent |

| Phenylboronic acid | Pd(OAc)₂ or Pd₂(dba)₃ | PPh₃, SPhos, or XPhos | K₂CO₃, Cs₂CO₃, or K₃PO₄ | Toluene, Dioxane, or DMF/Water |

| 3-Thienylboronic acid | Pd(PPh₃)₄ | (none) | Na₂CO₃ | DME/Water |

| 4-Vinylphenylboronic acid | PdCl₂(dppf) | (none) | K₃PO₄ | Dioxane |

Stannylation (Stille Coupling):

The Stille reaction is another powerful cross-coupling method that uses organostannane (tin) reagents. nih.gov This reaction can be used in two ways with this compound. Firstly, it can be coupled with an existing organostannane, such as aryltributylstannanes, under palladium catalysis to form the corresponding 6-aryl-2-methylnicotinonitrile. Alternatively, the molecule itself can undergo stannylation, where the chlorine atom is replaced by a trialkylstannyl group (e.g., -SnBu₃). This would form 2-methyl-6-(tributylstannyl)nicotinonitrile, a versatile intermediate that can then be used in subsequent Stille coupling reactions with various organic halides or triflates. These reactions typically proceed under neutral or mild conditions and tolerate a wide range of functional groups.

Cycloaddition Reactions and Annulation Strategies

The electron-deficient pyridine ring of this compound, substituted with two electron-withdrawing groups (chloro and cyano), makes it a potential candidate for participating in inverse-electron-demand Diels-Alder (IEDDA) reactions. wikipedia.orgsigmaaldrich.com In a typical Diels-Alder reaction, an electron-rich diene reacts with an electron-poor dienophile. In an IEDDA reaction, this electronic requirement is reversed. nih.gov

Here, the electron-poor this compound can act as the azadiene component, reacting with an electron-rich dienophile such as an enamine, enol ether, or ynamine. nih.gov The reaction would involve a [4+2] cycloaddition across the pyridine ring. The initial bicyclic adduct is often unstable and undergoes a retro-Diels-Alder reaction or other rearrangement pathways, frequently involving the elimination of a small molecule, to yield a new, stable aromatic or heteroaromatic ring system. nih.gov This strategy provides a powerful route for the construction of complex fused heterocyclic scaffolds.

Annulation strategies based on 1,6-addition reactions could also be envisioned. chim.it The electrophilic centers of the pyridine ring could react with suitably designed nucleophiles that contain a second reactive site, leading to a cascade reaction that forms a new fused ring. For example, a bifunctional nucleophile could initially add to the C-6 position (displacing the chloride), followed by an intramolecular cyclization onto another part of the molecule, such as the nitrile group or the pyridine ring itself, to construct a new heterocyclic ring. Such strategies are at the forefront of modern synthetic chemistry for building molecular complexity in an efficient manner.

Role in Heterocyclic Chemistry and Building Block Applications

A Precursor for Diverse Pyridine (B92270) Ring Modifications

The inherent reactivity of its functional groups makes 6-chloro-2-methylnicotinonitrile an excellent starting material for various modifications to the pyridine core.

The chloro and nitrile groups on the pyridine ring are amenable to a range of functional group interconversions. The chlorine atom at the 6-position is susceptible to nucleophilic substitution, allowing for its replacement with other functional groups. For instance, it can be substituted by methoxy (B1213986) groups by reacting with sodium methoxide (B1231860). chemicalbook.com Similarly, the nitrile group can undergo reduction to form an amine or hydrolysis to yield a carboxylic acid. The reduction of nitriles to primary amines can be achieved using reagents like lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation. imperial.ac.uk

These transformations are fundamental in altering the electronic properties and reactivity of the pyridine ring, paving the way for the synthesis of a broad spectrum of derivatives. The ability to selectively manipulate these functional groups is a key aspect of its utility in synthetic chemistry.

Table 1: Examples of Functional Group Interconversions

| Starting Material | Reagent | Product | Transformation |

|---|---|---|---|

| 2,6-Dichloro-4-methylnicotinonitrile | Sodium Methoxide | 6-Chloro-2-methoxy-4-methylnicotinonitrile (B3254716) | Nucleophilic Substitution chemicalbook.com |

Beyond simple functional group changes, this compound serves as a scaffold for introducing more complex structural motifs onto the pyridine ring. The reactivity of the chlorine atom allows for the attachment of various substituents through nucleophilic substitution reactions. byjus.combits-pilani.ac.in This process is critical for building molecules with desired steric and electronic properties. For example, the chlorine can be displaced by amines, thiols, or alkoxides, thereby incorporating new cyclic or acyclic fragments into the molecule.

Synthesis of Fused Heterocyclic Systems

A significant application of this compound is in the construction of fused heterocyclic systems, where the pyridine ring is annulated with another ring. These fused systems are prevalent in medicinal chemistry and materials science.

Pyrazolo[3,4-b]pyridines are a class of bicyclic heterocycles of significant interest. The synthesis of these systems can be achieved starting from 2-chloropyridines. A common strategy involves the reaction of a substituted 2-chloropyridine (B119429) with hydrazine (B178648) or its derivatives. orgsyn.org The initial reaction typically involves nucleophilic substitution of the chlorine atom by a hydrazine derivative, followed by an intramolecular cyclization involving the adjacent nitrile group to form the pyrazole (B372694) ring. This cyclization forges the fused pyrazolo[3,4-b]pyridine core. Various substituted pyrazolo[3,4-b]pyridines have been synthesized using this approach, highlighting its versatility in creating diverse molecular structures. researchgate.netprepchem.comnih.govworktribe.comgoogle.com

Quinolines are another important class of heterocycles that can be synthesized using precursors derived from this compound. nih.gov While direct conversion is less common, modifications of the functional groups on the pyridine ring can lead to intermediates suitable for quinoline (B57606) synthesis. For instance, the nitrile and chloro groups can be transformed to set the stage for cyclization reactions that form the fused benzene (B151609) ring of the quinoline system. chemicalbook.comnih.gov General methods for quinoline synthesis, such as the Friedländer synthesis, involve the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive methylene (B1212753) group. nih.gov By appropriately modifying this compound, it can be converted into a suitable precursor for such cyclization reactions. nih.govresearchgate.netnih.gov

Table 2: Synthesis of Fused Heterocyclic Systems

| Target Heterocycle | General Precursor | Key Reaction Type |

|---|---|---|

| Pyrazolo[3,4-b]pyridines | 2-Chloropyridine derivative | Nucleophilic substitution with hydrazine followed by cyclization orgsyn.orgresearchgate.net |

The synthesis of thiophene-fused pyridines (thieno[2,3-b]pyridines and thieno[3,4-b]pyridines) can also utilize derivatives of this compound. The construction of the thiophene (B33073) ring often involves reactions with sulfur-containing reagents. nih.gov For example, a common method is the Gewald reaction, which involves the condensation of a ketone or aldehyde with a compound containing an activated methylene group and elemental sulfur in the presence of a base. By converting the nitrile group of this compound into a suitable ketone, it can serve as a starting point for the Gewald reaction to form a fused thiophene ring. organic-chemistry.orgresearchgate.netnih.gov Additionally, the chlorine atom can be displaced by a thiol-containing nucleophile, which can then undergo cyclization to form a thiophene or other sulfur-containing ring. arkat-usa.orgorganic-chemistry.orgorgsyn.orggoogle.com

Naphthyridines and Related Polycycles

Naphthyridines, bicyclic aromatic compounds containing two nitrogen atoms, are significant pharmacophores found in numerous biologically active molecules. The synthesis of 1,6-naphthyridine (B1220473) derivatives can be approached using precursors derived from nicotinonitrile scaffolds. For instance, the condensation of 4-aminonicotinonitrile (B111998) with diethyl malonate in the presence of a base like sodium ethoxide can lead to the formation of a 1,6-naphthyridin-2(1H)-one structure bearing an amino group at the C4 position. mdpi.com This general strategy highlights the potential of appropriately substituted chloronicotinonitriles to serve as key intermediates in the construction of the naphthyridine core.

A related approach involves the synthesis of 7-amino-5-halo-substituted 1,6-naphthyridin-2(1H)-ones from 2-methoxy-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitriles. mdpi.com While not directly starting from this compound, this methodology underscores the utility of cyanopyridine derivatives in building the naphthyridine framework. The synthesis of various 1,6-naphthyridine derivatives has been achieved through methods like the Friedlander condensation and domino reactions, starting from a range of substituted pyridines. researchgate.net

The following table summarizes representative synthetic approaches to naphthyridine scaffolds that could potentially be adapted for use with this compound.

| Starting Material Type | Reagents | Product Type | Reference |

| 4-Aminonicotinonitrile | Diethyl malonate, NaOEt/EtOH | 4-Amino-1,6-naphthyridin-2(1H)-one | mdpi.com |

| 2-Methoxy-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile | Halogenating agents | 7-Amino-5-halo-1,6-naphthyridin-2(1H)-one | mdpi.com |

| Aminopyridinones, Aromatic aldehydes, Meldrum's acid | Acetic acid, Ultrasound | 1,6-Naphthyridine-2,5-diones | researchgate.net |

Indolizines and Related Fused Pyridiniums

Indolizines, which are fused bicyclic heteroaromatic compounds containing a nitrogen atom at the bridgehead, are another class of heterocycles accessible from pyridine precursors. A prominent method for indolizine (B1195054) synthesis is the Tschitschibabin reaction, which involves the reaction of a 2-halopyridine with a carbonyl compound possessing an active methylene group, followed by cyclization. myttex.net This reaction pathway could theoretically be applied to this compound, where the chlorine atom would be displaced by a carbanion, followed by intramolecular cyclization involving the pyridine nitrogen.

A more general and widely used method for indolizine synthesis is the 1,3-dipolar cycloaddition of pyridinium (B92312) ylides with various dipolarophiles. wikipedia.org Pyridinium ylides can be generated in situ from the corresponding pyridinium salts. For this compound, this would involve N-alkylation to form a pyridinium salt, followed by deprotonation to generate the ylide. The subsequent reaction with an alkene or alkyne would lead to the indolizine core.

Derivatization Strategies for Structural Diversity

The inherent reactivity of the functional groups in this compound allows for a multitude of derivatization strategies, leading to a wide range of structurally diverse compounds.

Acylation and Carbamoylation Reactions

Acylation reactions, such as the Friedel-Crafts acylation, are fundamental transformations for introducing acyl groups onto aromatic rings. organic-chemistry.orgkhanacademy.org In the context of this compound, acylation could potentially occur at the electron-rich positions of the pyridine ring, although the presence of the electron-withdrawing chloro and cyano groups would influence the reactivity and regioselectivity.

Carbamoylation, the introduction of a carbamoyl (B1232498) group, can be achieved through various methods, including the reaction of amines with isocyanates or the use of carbamoyl chlorides. nih.gov The synthesis of carbamates from amines and carbon dioxide has also been reported. organic-chemistry.org For derivatives of this compound where the chloro group has been converted to an amino group, these methods would be applicable for synthesizing corresponding ureas and carbamates. The Hofmann rearrangement of amides to amines via an isocyanate intermediate is another classical method that can be utilized in the synthesis of carbamoyl derivatives. masterorganicchemistry.comyoutube.com

Alkylation Reactions

Alkylation reactions can be directed to either the nitrogen atom of the pyridine ring (N-alkylation) or potentially to the methyl group. N-alkylation of pyridines is a common reaction, typically achieved by treatment with alkyl halides. nih.gov This reaction would convert this compound into the corresponding pyridinium salt, which is a key step in the formation of pyridinium ylides for indolizine synthesis as mentioned earlier.

Alkylation of the 2-methyl group is more challenging but could potentially be achieved through metallation followed by reaction with an electrophile.

Multicomponent Reactions (MCRs) Incorporating Nicotinonitrile Scaffolds

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, are powerful tools in diversity-oriented synthesis. Nicotinonitrile scaffolds can be valuable components in such reactions.

The Biginelli reaction, a well-known MCR, typically involves the condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) to form dihydropyrimidinones. wikipedia.orgorganic-chemistry.org While not a direct application of this compound itself, derivatives of this compound could potentially be designed to participate in Biginelli-like reactions.

Another important MCR is the Gewald reaction, which provides access to highly substituted 2-aminothiophenes from a ketone or aldehyde, an active methylene nitrile, and elemental sulfur. wikipedia.orgorganic-chemistry.orgresearchgate.net The nitrile group of this compound makes it a potential substrate for Gewald-type condensations, leading to the formation of thiophene rings fused to or substituted on the pyridine core. The versatility of the Gewald reaction allows for the incorporation of a wide range of substituents, offering a pathway to novel and complex heterocyclic systems. nih.govarkat-usa.org

Advanced Spectroscopic and Structural Characterization

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction is the definitive method for determining the precise solid-state structure of a crystalline compound, providing detailed information on bond lengths, bond angles, and intermolecular interactions. This technique involves irradiating a single crystal of the substance with X-rays and analyzing the resulting diffraction pattern.

As of this writing, a detailed single-crystal X-ray diffraction structure for 6-Chloro-2-methylnicotinonitrile (CAS 66909-36-2) is not publicly available in crystallographic databases. Such an analysis would be expected to reveal the planar geometry of the pyridine (B92270) ring and provide precise measurements of the C-Cl, C-C, C-N, and C≡N bond lengths and the torsional angles between the methyl and nitrile substituents relative to the ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule in solution. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides insights into the chemical environment, connectivity, and spatial relationships of atoms.

Proton (¹H) NMR spectroscopy identifies the different chemical environments of hydrogen atoms in a molecule. For this compound, three distinct proton signals are expected.

Methyl Protons (-CH₃): The three protons of the methyl group at the C2 position are chemically equivalent and are expected to appear as a sharp singlet, as they have no adjacent protons to couple with. This signal would likely appear in the range of δ 2.5-2.7 ppm.

Aromatic Protons (H4 and H5): The two protons on the pyridine ring are in different chemical environments and are adjacent to each other, leading to spin-spin coupling. They are expected to appear as two distinct doublets. The proton at the C5 position (H5) is expected to be further downfield than the proton at the C4 position (H4) due to the electronic effects of the adjacent chlorine and nitrile groups.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| -CH₃ | ~2.6 | Singlet | N/A | 3H |

| H4 | ~7.4 | Doublet | ~8.0 | 1H |

| H5 | ~7.9 | Doublet | ~8.0 | 1H |

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Due to the molecule's lack of symmetry, all seven carbon atoms in this compound are chemically non-equivalent and should produce seven distinct signals in the ¹³C NMR spectrum. While specific experimental data is not widely published, the chemical shifts can be predicted based on known substituent effects.

Methyl Carbon (-CH₃): This carbon will appear at the highest field (lowest ppm value), typically in the δ 20-25 ppm range.

Nitrile Carbon (-C≡N): The carbon of the nitrile group has a characteristic chemical shift in the δ 115-120 ppm region.

Aromatic Carbons: The five carbons of the pyridine ring will have shifts in the aromatic region (δ 110-160 ppm). The carbons directly attached to electronegative atoms (C2, C3, and C6) are expected to be the most deshielded (further downfield). Specifically, C6 (bonded to chlorine) and C2 (bonded to nitrogen and the methyl group) would be significantly downfield.

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| -CH₃ | 20 - 25 |

| C3 (-C -CN) | 110 - 115 |

| -C≡N | 115 - 120 |

| C5 | 125 - 130 |

| C4 | 140 - 145 |

| C2 | 150 - 155 |

| C6 (-Cl) | 155 - 160 |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's structural connectivity.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. For this compound, HSQC would show correlations between the methyl proton singlet (~2.6 ppm) and the methyl carbon signal (~20-25 ppm), the H4 proton doublet (~7.4 ppm) and the C4 carbon signal, and the H5 proton doublet (~7.9 ppm) and the C5 carbon signal.

Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals longer-range correlations between protons and carbons, typically over two or three bonds. This is vital for connecting the different fragments of the molecule. Key expected HMBC correlations would include:

The methyl protons showing correlations to the C2 and C3 carbons.

The H4 proton showing correlations to C2, C5, C6, and the C3-nitrile carbon.

The H5 proton showing correlations to C3, C4, and C6.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, identifies the functional groups present in a molecule by measuring the absorption of light corresponding to specific molecular vibrations (stretching, bending).

The spectrum of this compound would be characterized by several key absorption bands:

C-H Stretching: Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while the methyl C-H stretches appear just below 3000 cm⁻¹.

C≡N Stretching: The nitrile group gives rise to a very sharp and distinct absorption band, typically of medium intensity, in the range of 2220-2240 cm⁻¹. This is one of the most diagnostic peaks in the spectrum.

C=C and C=N Stretching: The pyridine ring vibrations result in a series of bands in the 1400-1600 cm⁻¹ region.

C-Cl Stretching: The carbon-chlorine stretch is expected in the fingerprint region, typically between 700 and 800 cm⁻¹, although its assignment can sometimes be complex.

Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Expected Frequency (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | IR, Raman | 3050 - 3150 | Medium |

| Aliphatic C-H Stretch (-CH₃) | IR, Raman | 2850 - 3000 | Medium |

| Nitrile (C≡N) Stretch | IR, Raman | 2220 - 2240 | Medium, Sharp |

| Ring C=C, C=N Stretches | IR, Raman | 1400 - 1600 | Medium-Strong |

| C-H Bending | IR, Raman | 1350 - 1480 | Medium |

| C-Cl Stretch | IR, Raman | 700 - 800 | Strong |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns upon ionization.

For this compound (C₇H₅ClN₂), the calculated monoisotopic mass is approximately 152.01 Da. A key feature in the mass spectrum would be the isotopic pattern of the molecular ion peak (M⁺). Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the spectrum will exhibit two peaks for the molecular ion: one at m/z 152 (M⁺) and another at m/z 154 ([M+2]⁺), with the [M+2]⁺ peak having roughly one-third the intensity of the M⁺ peak. This pattern is a definitive indicator of the presence of a single chlorine atom.

Under typical electron ionization (EI) conditions, the molecular ion would undergo fragmentation. Plausible fragmentation pathways include:

Loss of a methyl radical: [M - CH₃]⁺, resulting in a fragment at m/z 137.

Loss of a chlorine atom: [M - Cl]⁺, resulting in a fragment at m/z 117.

Loss of hydrogen cyanide: [M - HCN]⁺, from the nitrile group and an adjacent ring proton, leading to a fragment at m/z 125.

Predicted Mass Spectrometry Data for this compound

| Ion | Formula | Predicted m/z | Notes |

| [M]⁺ | [C₇H₅³⁵ClN₂]⁺ | 152 | Molecular ion |

| [M+2]⁺ | [C₇H₅³⁷ClN₂]⁺ | 154 | Isotope peak, ~33% intensity of M⁺ |

| [M-CH₃]⁺ | [C₆H₂ClN₂]⁺ | 137 | Loss of a methyl radical |

| [M-HCN]⁺ | [C₆H₄ClN]⁺ | 125 | Loss of hydrogen cyanide |

| [M-Cl]⁺ | [C₇H₅N₂]⁺ | 117 | Loss of a chlorine atom |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (e.g., DFT studies on electronic structure)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental in elucidating the electronic properties of 6-Chloro-2-methylnicotinonitrile. unipd.itnih.gov DFT methods are employed to calculate the molecule's ground-state electronic structure, providing detailed information about electron distribution, molecular orbitals, and reactivity descriptors. nih.gov

Studies on structurally similar compounds, such as 6-chloroquinoline, have utilized DFT with basis sets like B3LYP/6-311++G(d,p) to analyze their electronic features. dergipark.org.trresearchgate.net For this compound, such calculations would reveal the influence of the electron-withdrawing chloro and cyano groups and the electron-donating methyl group on the pyridine (B92270) ring's aromatic system.

The key electronic parameters derived from these calculations include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. nih.gov

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. It identifies electron-rich regions (nucleophilic sites), which are susceptible to electrophilic attack, and electron-deficient regions (electrophilic sites), which are prone to nucleophilic attack. For this compound, the nitrogen of the cyano group and the pyridine ring would be expected to be electron-rich sites.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge transfer interactions within the molecule, bond strengths, and hybridization. nih.gov

Table 6.1: Predicted Electronic Properties of this compound from DFT Calculations This table presents hypothetical data based on typical values for structurally similar compounds.

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | ~ -7.0 eV | Indicates electron-donating capacity. |

| LUMO Energy | ~ -1.5 eV | Indicates electron-accepting capacity. |

| HOMO-LUMO Gap | ~ 5.5 eV | Relates to chemical reactivity and stability. |

Molecular Modeling and Simulation

Conformational analysis investigates the different spatial arrangements of a molecule's atoms that result from rotation around single bonds. For this compound, the primary focus of conformational analysis would be the rotation of the methyl group attached to the pyridine ring. While the pyridine ring itself is rigid and planar, the orientation of the methyl group's hydrogen atoms can vary.

Computational methods can be used to scan the potential energy surface by systematically rotating the methyl group. rsc.orgmdpi.com These scans help identify the lowest energy (most stable) conformation. It is generally expected that the staggered conformations, which minimize steric hindrance between the methyl hydrogens and the adjacent atoms on the ring, would be the most stable. mdpi.com While these conformational differences are often subtle for a small group like methyl, they can become significant in larger derivatives or when the molecule interacts with a biological receptor. nih.gov

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second molecule, typically a larger receptor like a protein or enzyme. mdpi.com This method is instrumental in drug discovery for screening virtual libraries of compounds against a specific biological target. mdpi.com

For derivatives of this compound, docking studies could be employed to explore their potential as inhibitors of various enzymes. For instance, studies on other 2-chloro-pyridine derivatives have shown their potential as telomerase inhibitors. nih.gov In a typical docking simulation, the 3D structure of the target protein is obtained from a repository like the Protein Data Bank. The ligand (e.g., a derivative of this compound) is then placed into the protein's active site, and an algorithm calculates the most stable binding poses, estimating the binding affinity (often as a binding energy score). mdpi.comnih.gov

The results can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the ligand-protein complex. This information is invaluable for understanding the molecular basis of activity and for designing more potent and selective derivatives.

Table 6.2: Example of a Hypothetical Docking Study of a this compound Derivative This table illustrates the type of data generated from a molecular docking simulation against a hypothetical protein kinase.

| Parameter | Value | Interpretation |

|---|---|---|

| Binding Affinity (ΔG) | -8.5 kcal/mol | A negative value indicates favorable binding. |

| Inhibitory Constant (Ki) | ~ 2.5 µM | Predicted concentration needed for inhibition. |

| Key H-Bond Interactions | GLU-121, LYS-45 | Identifies specific amino acid residues forming hydrogen bonds with the ligand. |

| Key Hydrophobic Interactions | LEU-170, VAL-28, ILE-185 | Identifies residues involved in non-polar interactions. |

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling of Derivatives

Structure-Activity Relationship (SAR) studies involve systematically modifying a molecule's structure and observing the effect on its biological activity. nih.govdongguk.edu This qualitative approach helps identify which parts of the molecule (pharmacophores) are essential for its function.

Quantitative Structure-Activity Relationship (QSAR) modeling takes this a step further by creating a mathematical relationship between a set of physicochemical or structural properties (descriptors) of a series of compounds and their biological activity. mdpi.comnih.gov These models allow for the prediction of the activity of new, unsynthesized compounds. crpsonline.comresearchgate.net

For a series of this compound derivatives, a QSAR study would involve:

Synthesizing and testing a range of derivatives with variations at different positions.

Calculating molecular descriptors for each derivative. These can include electronic (e.g., partial charges, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., LogP) parameters. mdpi.com

Developing a statistical model (e.g., using Multiple Linear Regression) that correlates the descriptors with the observed biological activity (e.g., IC50 values).

A QSAR model for anticancer activity in a series of 6-chloro-benzodithiazine derivatives, for example, indicated that the natural charge on a specific carbon atom and the HOMO energy were highly involved in their cytotoxic effects. mdpi.com Such models can provide crucial guidelines for the future design of more potent therapeutic agents based on the this compound scaffold.

Table 6.3: Common Molecular Descriptors Used in QSAR Modeling

| Descriptor Class | Example Descriptors | Information Provided |

|---|---|---|

| Electronic | HOMO/LUMO energies, Dipole moment, Atomic charges | Describes the electronic aspects of the molecule, influencing reactivity and interactions. |

| Steric | Molecular Weight, Molar Refractivity, van der Waals Volume | Describes the size and shape of the molecule, influencing how it fits into a binding site. |

| Hydrophobic | LogP (Partition Coefficient) | Describes the molecule's solubility in water versus lipids, influencing membrane permeability. |

| Topological | Connectivity Indices (e.g., Kier & Hall) | Numerical representation of molecular branching and structure. |

Prediction of Spectroscopic Parameters and Reaction Pathways

Computational chemistry is also a valuable tool for predicting spectroscopic data and exploring potential chemical reactions.

Prediction of Spectroscopic Parameters: DFT calculations can accurately predict vibrational (FT-IR, Raman) and nuclear magnetic resonance (NMR) spectra. dergipark.org.tr By calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated. These predicted frequencies are often scaled to correct for systematic errors in the computational method, and the results show good correlation with experimental spectra. dergipark.org.tr Similarly, the Gauge-Invariant Atomic Orbital (GIAO) method can be used to calculate the 1H and 13C NMR chemical shifts, which are typically in excellent agreement with experimental data. researchgate.net This predictive power is useful for confirming the structure of a synthesized compound or for interpreting complex experimental spectra.

Prediction of Reaction Pathways: Theoretical methods can be used to model chemical reactions, helping to predict their feasibility and outcomes. By calculating the energies of reactants, transition states, and products, a potential energy surface for a reaction can be mapped out. rsc.org This allows for the determination of activation energies, which indicate the kinetic barrier of a reaction.

Furthermore, recent advances in machine learning and artificial intelligence have led to the development of tools that can predict retrosynthetic pathways. nih.gov These models, trained on vast databases of known chemical reactions, can suggest potential starting materials and reaction steps to synthesize a target molecule like this compound. nih.govmdpi.com Computational studies can also predict the products of reactions, such as hydrogenation, by analyzing different potential pathways and identifying the most energetically favorable route. researchgate.net

Applications in Specialized Chemical Fields

Medicinal Chemistry Research

In the field of medicinal chemistry, the nicotinonitrile scaffold is integral to the synthesis of numerous biologically active compounds, with some derivatives achieving the status of marketed drugs. researchgate.net 6-Chloro-2-methylnicotinonitrile serves as a key starting material for creating diverse molecular architectures aimed at various therapeutic targets.

Intermediate for the Synthesis of Biologically Active Pyridine (B92270) Derivatives

The chemical structure of this compound is primed for synthetic elaboration, making it a valuable intermediate in the generation of complex, biologically active pyridine derivatives. researchgate.net The chlorine atom at the 6-position is a key reactive site, often displaced in nucleophilic substitution reactions to introduce a variety of functional groups. This reactivity is fundamental to building more complex molecular scaffolds.

For instance, the synthesis of novel tetralin-pyridine hybrids with potential anticancer properties has been achieved using precursors derived from multi-step reactions involving related pyridine structures. arkat-usa.org Similarly, other research has focused on synthesizing 6-chloro-pyridin-2-yl-amine derivatives, which have demonstrated antibacterial and antifungal activities. researchgate.net The general approach often involves the condensation of a pyridine-containing starting material with aldehydes or other electrophiles to create larger, more functionally diverse molecules. researchgate.netnih.gov These synthetic strategies highlight the utility of chloropyridine intermediates in developing new therapeutic agents. arkat-usa.org

Development of Compounds with Potential Anti-Mycobacterial Activity

The search for new treatments for tuberculosis and other mycobacterial infections is a critical area of research, spurred by rising antibiotic resistance. researchgate.netnih.gov Derivatives of this compound are being explored as scaffolds for novel anti-mycobacterial agents. The introduction of a chloro substituent into the pyridine ring of certain compounds has been shown to enhance antimycobacterial activity. researchgate.net

Research has demonstrated that various substituted pyridine derivatives exhibit inhibitory effects against Mycobacterium tuberculosis. For example, a series of N-pyridinylbenzamides were designed and tested, revealing that isosteric replacement and positional isomerism significantly influence their antimycobacterial efficacy. researchgate.net In other studies, isonicotinohydrazides, which share the core pyridine structure, have shown potent activity against M. tuberculosis H37Rv, with some derivatives displaying inhibitory effects comparable to the first-line drug rifampin. nih.gov Although direct synthesis from this compound is not always the starting point, the activity of these related chlorinated pyridine compounds underscores the potential of this chemical class. nih.gov

| Compound Class | Target Organism | Key Findings |

| N-pyridinylbenzamides | Mycobacterium tuberculosis H37Rv | Chloro-substitution on the pyridine ring was found to enhance antimycobacterial effects. researchgate.net |

| Isonicotinohydrazides | M. tuberculosis H37Rv, M. tuberculosis Erdman | Derivatives showed potent activity, with some having MICs as low as 0.2 µg/ml, similar to rifampin. nih.gov |

| 5-Chloropyrazinamide | Mycobacterium tuberculosis, Mycobacterium bovis | Demonstrated greater in vitro activity than the parent drug pyrazinamide (B1679903) against all tested strains. nih.gov |

This table summarizes findings from research on pyridine derivatives related to this compound in the context of anti-mycobacterial studies.

Exploration as Precursors for Anticancer Agents (e.g., Topoisomerase I Inhibitors)

Topoisomerase I (TopI) is a crucial enzyme in DNA replication and a validated target for cancer chemotherapy. wikipedia.orgnih.gov Inhibitors of this enzyme prevent the re-ligation of the DNA strand, leading to lethal double-strand breaks in cancer cells and inducing apoptosis. wikipedia.orgnih.gov The nicotinonitrile scaffold is a component of various compounds designed to target critical cellular enzymes, including those involved in cancer proliferation. researchgate.net

Enzyme Inhibition Studies of Nicotinonitrile-Based Scaffolds

The nicotinonitrile framework is a privileged scaffold in medicinal chemistry, forming the basis for inhibitors of a wide range of enzymes. researchgate.net The ability to synthesize derivatives with diverse substitutions allows for the fine-tuning of their inhibitory activity and selectivity against specific enzyme targets. nih.gov

One area of focus is the development of dual kinase inhibitors. For instance, nicotinonitrile derivatives have been designed to act as potent inhibitors of both c-Met and Pim-1 kinases, which are implicated in cancer progression. nih.gov Specific compounds from this research demonstrated significant antiproliferative effects against colon cancer cells (HCT-116) and were shown to induce apoptosis by modulating key cellular proteins. nih.gov Another study reported on nicotinonitrile-based hybrids that potently inhibited vascular endothelial growth factor receptor 2 (VEGFR-2), a key player in angiogenesis, with an IC₅₀ value of 3.6 µM. researchgate.net These studies exemplify the adaptability of the nicotinonitrile scaffold for creating targeted enzyme inhibitors for therapeutic applications.

| Enzyme Target | Compound Scaffold | Notable Result |

| c-Met and Pim-1 Kinases | Horseshoe-shaped nicotinonitrile | Dual inhibition with IC₅₀ values below 200 nM for lead compounds. nih.gov |

| VEGFR-2 | Nicotinonitrile hybrid | Potent inhibition with an IC₅₀ value of 3.6 µM. researchgate.net |

This table presents examples of enzyme inhibition by compounds built upon the nicotinonitrile scaffold.

Ligand Design for Biological Targets

This compound is an attractive starting point for ligand design due to its defined three-dimensional structure and reactive handles. The pyridine nitrogen can act as a hydrogen bond acceptor, while the methyl and chloro groups can be tailored to fit into specific hydrophobic pockets of a biological target, such as an enzyme or receptor.

The synthesis of libraries of related pyridine compounds allows for the exploration of structure-activity relationships (SAR). For example, in the development of HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs), a scaffold-hopping approach was used to create a library of 2,6-disubstituted pyridine analogues. arkat-usa.org This strategy aimed to generate molecules with greater conformational freedom that could effectively bind to the allosteric site of the reverse transcriptase enzyme. arkat-usa.org Similarly, the design of N-pyridinylbenzamides as antimycobacterial agents involved a comprehensive study of how isosterism and the positioning of substituents on the pyridine ring affect biological activity. researchgate.net These examples demonstrate how the systematic modification of pyridine-based structures, originating from versatile intermediates, is a cornerstone of modern ligand-based drug design.

Agrochemical Research

In addition to its role in medicine, the pyridine ring is a core component of many important agrochemicals, including fungicides, bactericides, and herbicides. arkat-usa.org One of the most well-known pyridine-based agrochemicals is Nitrapyrin, or 2-chloro-6-(trichloromethyl)pyridine. nih.gov Nitrapyrin is used as a nitrogen stabilizer in agriculture, where it selectively inhibits Nitrosomonas bacteria. This action slows the conversion of ammonium (B1175870) to nitrite (B80452) in the soil, preventing the loss of nitrogen and improving fertilizer efficiency. nih.gov

While specific research detailing the direct use of this compound in agrochemical applications is not prevalent in the reviewed literature, the structural similarity to active compounds like Nitrapyrin suggests its potential as a precursor or building block in the discovery of new agricultural products. The chloro- and methyl-substituted pyridine core is a motif of interest in this sector.

Intermediates for Pesticide and Herbicide Synthesis

The chlorinated pyridine core is a fundamental building block in the synthesis of a major class of insecticides known as neonicotinoids. These insecticides act on the central nervous system of insects by targeting the nicotinic acetylcholine (B1216132) receptor (nAChR). nih.govjocpr.com The synthesis of many prominent neonicotinoids, such as Acetamiprid, involves intermediates derived from chloropyridines. jocpr.com

Research has focused on creating photoaffinity probes to study these insect nAChRs, utilizing structures based on the 1-[(6-chloro-3-pyridinyl)methyl] moiety. nih.gov This underscores the importance of the chloropyridinylmethyl group, which is synthesized from precursors like this compound, in the development and mode-of-action studies of modern insecticides. The nitrile group (C≡N) can be chemically transformed into the aminomethyl group necessary for the final neonicotinoid structure.

Development of Plant Growth Regulators

Plant Growth Regulators (PGRs) are crucial for controlling plant development, including shoot proliferation, root formation, and stress tolerance. phytotechlab.comnih.gov The field involves a wide array of compounds, both natural and synthetic, that can influence these processes. frontiersin.orgnih.gov

While this compound itself is not a widely marketed PGR, its chemical class—substituted pyridines—is active in this area. For instance, N-(2-Chloro-4-pyridyl)-N-phenylurea is a known cytokinin, a class of PGRs that promotes cell division and shoot formation. phytotechlab.com This precedent suggests that derivatives of this compound could be synthesized and screened for potential PGR activity, representing an ongoing area for research and development in agriculture.

Materials Science Research

In materials science, the focus is on creating novel substances with specific, desirable properties. The pyridine carbonitrile framework is a promising scaffold for developing such materials.

Synthesis of Specialty Chemicals

Beyond its direct role as an agrochemical intermediate, this compound serves as a versatile starting material for a range of other specialty chemicals. Chloropyridines can be converted into other derivatives, such as methoxypyridines, by reacting them with sodium methoxide (B1231860). mdpi.com These resulting compounds can then be used in further complex syntheses, for example, to create polycyclic heterocyclic systems like indolizines, which are of interest in medicinal chemistry. mdpi.com The ability to use this compound as a foundational block for more complex, high-value molecules highlights its importance in the broader field of fine and specialty chemical manufacturing.

Role in Development of New Materials and Coatings

Pyridine carbonitrile derivatives are gaining attention as light-sensitive materials with significant potential in optoelectronics. researchgate.net Research has shown that compounds with this structural motif can be highly fluorescent in both solution and solid states. This property makes them suitable for applications such as fluorescent probes, optical sensors, and as components in Organic Light-Emitting Diodes (OLEDs). researchgate.net As a member of this chemical family, this compound represents a candidate for investigation into new functional materials and specialized coatings where photosensitive or fluorescent properties are required.

Investigation as Non-Linear Optical (NLO) Materials

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to intense electromagnetic fields, a property crucial for applications in optical communications, signal processing, and optical switches. acs.org Significant research has been conducted on the NLO properties of various organic molecules, particularly those with a donor-acceptor structure within a conjugated system. nih.gov

Pyridine derivatives are frequently studied in this context. tandfonline.comacs.org The pyridine ring, combined with electron-withdrawing groups (like the nitrile group) and electron-donating groups, can create the necessary charge asymmetry for a high second-order NLO response. rsc.org Theoretical and experimental studies on substituted pyridines and related heterocyclic systems have shown their potential as NLO chromophores. tandfonline.comacs.org Given its substituted pyridine structure, this compound fits the general profile of a candidate for NLO material investigation.

Patent Landscape and Innovation Trends

Analysis of Patent Literature Citing 6-Chloro-2-methylnicotinonitrile

A comprehensive review of patent literature underscores the significance of this compound as a sought-after starting material and intermediate in the synthesis of a diverse array of therapeutic agents. Its unique molecular architecture, featuring a chlorinated pyridine (B92270) ring functionalized with a methyl and a nitrile group, offers multiple reactive sites for chemical modification, making it an attractive scaffold for medicinal chemists.

Patents citing this compound are predominantly concentrated in the field of pharmaceuticals, with a number of major global pharmaceutical corporations and research institutions featuring as key assignees. The patented applications span a wide range of therapeutic areas, including oncology, metabolic disorders, infectious diseases, and inflammatory conditions.

For instance, patent documents reveal its use in the synthesis of Azaindenoisoquinoline topoisomerase I inhibitors, which are being investigated for their potential in cancer therapy google.com. Another significant area of application is in the development of Farnesoid X receptor (FXR) modulating compounds, which have therapeutic potential for metabolic diseases google.com. Furthermore, the patent literature describes its role as a key intermediate in the synthesis of triaminopyrimidine compounds for the treatment of malaria.

The following interactive data table provides a snapshot of the patent landscape for this compound, highlighting key patents, their assignees, therapeutic applications, and publication dates.

| Patent Number | Assignee/Applicant | Therapeutic Application/Field of Invention | Publication Year |

| US20140018360A1 | The United States of America as represented by the Secretary, Department of Health and Human Services | Azaindenoisoquinoline topoisomerase I inhibitors for cancer treatment | 2014 |

| US11247986B2 | Gilead Sciences, Inc. | FXR (NR1H4) modulating compounds for metabolic diseases | 2022 |

| US10329286B2 | Gilead Sciences, Inc. | FXR (NR1H4) modulating compounds for metabolic diseases | 2019 |

| US9957253B2 | Medicines for Malaria Venture | Triaminopyrimidine compounds for treating malaria | 2018 |

| WO2010116282A1 | Pfizer Inc. | Dihydro-lh-pyrazole compounds as mineralocorticoid receptor antagonists | 2010 |

| WO2008156726A1 | Merck & Co., Inc. | Inhibitors of Janus kinases for inflammatory conditions and cancer | 2008 |

Emerging Applications and Future Directions in Patented Research

The innovation trajectory for this compound points towards its increasing application in the design of novel therapeutics with highly specific modes of action. Emerging research, as reflected in recent patent filings, is focused on leveraging its unique chemical properties to access novel molecular scaffolds and pharmacophores.

One of the promising future directions is its use in the synthesis of kinase inhibitors. For example, patents disclose its use in creating inhibitors of Janus kinases (JAKs), which are implicated in a range of inflammatory diseases and cancers. This suggests a continuing trend towards the development of targeted therapies, with this compound serving as a crucial starting point.

Furthermore, its application in the synthesis of mineralocorticoid receptor antagonists for cardiovascular and renal diseases highlights its versatility beyond oncology and infectious diseases google.com. The ability to readily modify the pyridine core of this compound allows for the fine-tuning of pharmacological properties, a key aspect in modern drug discovery.

Future patented research is likely to expand into new therapeutic areas as our understanding of disease biology grows. The adaptability of this compound's chemistry will likely see it being employed in the synthesis of probes for chemical biology research and as a building block for new classes of therapeutic agents.

Strategic Importance in Industrial Chemical Synthesis

The strategic importance of this compound in industrial chemical synthesis is firmly rooted in its role as a versatile and economically viable intermediate. Its relatively simple structure, combined with its high reactivity, makes it an attractive choice for the large-scale synthesis of complex active pharmaceutical ingredients (APIs).

From an industrial perspective, the availability of a reliable and cost-effective supply of this compound is crucial for the commercial viability of the drugs derived from it. The synthetic routes to this compound are themselves a subject of patented innovation, with a focus on improving yield, reducing costs, and minimizing environmental impact.

Its strategic value is further enhanced by its ability to participate in a wide range of chemical transformations, including nucleophilic aromatic substitution, cross-coupling reactions, and modifications of the nitrile and methyl groups. This chemical dexterity allows for the efficient construction of molecular complexity from a readily available starting material.

While the current patent landscape is dominated by pharmaceutical applications, the reactive nature of this compound suggests potential for its use in other sectors of the chemical industry, such as in the synthesis of specialty agrochemicals or advanced materials. However, based on the current available patent data, its primary strategic importance lies in its established role as a key building block in the pharmaceutical industry's quest for novel and effective medicines.

Q & A

Q. What are the established methods for synthesizing 6-Chloro-2-methylnicotinonitrile, and how can reaction conditions be optimized for higher yields?

Methodological Answer: A common synthesis route involves chlorination of precursor nicotinonitrile derivatives using phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) under reflux conditions. For example, a 91% yield was achieved by refluxing the precursor with POCl₃ and PCl₅ in dichloromethane at 85°C for 5 hours, followed by careful quenching with ice and recrystallization from ethanol . Optimization strategies include:

- Catalyst Screening : Testing alternative catalysts (e.g., tetramethylammonium chloride) to enhance reaction efficiency.

- Temperature/Time Variation : Systematic evaluation of reaction duration and temperature to minimize side products.

- Solvent Selection : Polar aprotic solvents like dichloromethane are preferred due to their compatibility with chlorinating agents.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming substituent positions. For example, methyl and chloro groups exhibit distinct splitting patterns (e.g., methyl protons as singlets near δ 2.5 ppm, aromatic protons as doublets in δ 7.0–8.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 153.02 for C₇H₅ClN₂).

- Infrared (IR) Spectroscopy : The nitrile group shows a sharp peak near 2200–2250 cm⁻¹.

- Melting Point Analysis : Reported melting points (e.g., 99°C) should align with literature to verify purity .

Q. What are the critical safety protocols and personal protective equipment (PPE) required when handling this compound?

Methodological Answer:

- PPE : Use chemically resistant gloves (e.g., nitrile), lab coats, and safety goggles. For high-exposure scenarios, employ OV/AG/P99 respirators .

- Ventilation : Conduct reactions in a fume hood to avoid inhalation of vapors.

- Waste Disposal : Collect chlorinated waste separately to prevent environmental contamination .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to predict the electronic properties and reactivity of this compound?

Methodological Answer: DFT studies using hybrid functionals (e.g., B3LYP) incorporating exact exchange terms (as in Becke’s 1993 method) improve accuracy in predicting electronic properties . Key steps:

- Geometry Optimization : Use basis sets like 6-31G(d,p) to model the molecule.

- Frontier Molecular Orbital Analysis : Calculate HOMO-LUMO gaps to assess nucleophilic/electrophilic sites. For example, the nitrile group may act as an electron-withdrawing moiety, directing substitution reactions .

- Solvent Effects : Include polarizable continuum models (PCM) to simulate solvent interactions.

Q. What strategies are recommended for resolving contradictions in reported reaction pathways or physicochemical properties of this compound?

Methodological Answer:

- Cross-Validation : Compare experimental data (e.g., NMR, melting points) with computational predictions to identify anomalies .

- Reproducibility Tests : Replicate synthesis protocols under controlled conditions (e.g., inert atmosphere) to isolate variables.

- Meta-Analysis : Review multiple studies (e.g., chlorination mechanisms in vs. DFT predictions in ) to reconcile discrepancies.

Q. What are the key factors influencing the regioselectivity of nucleophilic substitution reactions involving this compound?

Methodological Answer: Regioselectivity is governed by:

- Electronic Effects : The chloro group at position 6 deactivates the pyridine ring, directing nucleophiles to the less hindered position 2.

- Steric Hindrance : The methyl group at position 2 may hinder substitution at adjacent sites, favoring reactivity at position 4.

- Catalytic Systems : Transition metal catalysts (e.g., Pd) can alter pathways via coordination to the nitrile group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.